1-((4-Butoxyphenyl)sulfonyl)azepane
Description
Contextualizing the Azepane Heterocycle in Organic Synthesis and Medicinal Chemistry
The azepane ring, a seven-membered nitrogen-containing heterocycle, is a significant structural motif in the fields of organic synthesis and medicinal chemistry. nih.govnih.gov Its derivatives are noted for their high degree of structural diversity and conformational flexibility, which is often crucial for their biological activity. nih.govlifechemicals.com This has led to the azepane scaffold being incorporated into a variety of natural products and synthetic molecules with a wide range of pharmaceutical applications. researchgate.netresearchgate.net
Over 20 drugs containing the azepane moiety have received FDA approval, highlighting the therapeutic importance of this heterocyclic system. nih.gov These compounds are used to treat a diverse array of conditions, including cancer, microbial infections, and Alzheimer's disease. nih.gov The synthetic challenge of creating seven-membered rings has made the development of new methods for constructing azepane derivatives a continuous focus for organic chemists. researchgate.netbohrium.com The ability to introduce various substituents onto the azepane ring allows for the fine-tuning of a molecule's properties, which is a critical aspect of effective drug design. lifechemicals.com
Table 1: Examples of FDA-Approved Drugs Containing an Azepane Moiety
| Drug Name | Therapeutic Application |
|---|---|
| Tolazamide | Oral blood glucose-lowering agent for type 2 diabetes. lifechemicals.com |
| Azelastine | Potent, second-generation selective histamine (B1213489) antagonist. lifechemicals.com |
| Mecillinam | Antidiabetic agent. researchgate.net |
| Cetiedil | Vasodilator and anti-sickling agent. researchgate.net |
| Nabazenil | Cannabinoid receptor modulator. researchgate.net |
This table is for illustrative purposes and not exhaustive.
Significance of the Sulfonyl Moiety in Bioactive Compounds and Pharmacophore Design
The sulfonyl group (-SO2-) is a prominent functional group in a vast number of therapeutic drugs. ontosight.aisioc-journal.cn Its presence is critical in defining the chemical and physical properties of a molecule, such as its polarity and reactivity. ontosight.ai Sulfonamides, which contain the -SO2NH- linkage, are particularly important pharmacophores due to their ability to form stable metal-based compounds and their involvement in a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. tandfonline.comresearchgate.net
The sulfonyl group's utility in drug design stems from several key characteristics. It can act as a hydrogen-bond acceptor, which enhances the binding affinity of a drug molecule to its target protein. sioc-journal.cn Furthermore, the introduction of a sulfonyl group can increase a molecule's metabolic stability, thereby prolonging its duration of action. sioc-journal.cnresearchgate.net This functional group is a bioisostere for other common groups like carbonyl and carboxyl, allowing for molecular modifications that can maintain or improve biological activity. sioc-journal.cnresearchgate.net The longevity and versatility of sulfonamides in drug discovery are evident in their presence in numerous clinically used drugs for various diseases, including diabetes, hypertension, and viral infections. ontosight.aiijpsonline.com
Table 2: Key Attributes of the Sulfonyl Group in Pharmacophore Design
| Attribute | Significance in Drug Design |
|---|---|
| Polarity and Reactivity | Influences a compound's interaction with biological targets. ontosight.ai |
| Hydrogen Bonding | Acts as a hydrogen-bond acceptor, enhancing binding affinity. sioc-journal.cn |
| Metabolic Stability | Can block metabolically weak sites, increasing the drug's duration of action. sioc-journal.cnresearchgate.net |
| Bioisosterism | Can replace other functional groups to maintain or improve activity. sioc-journal.cnresearchgate.net |
| Versatility | Found in drugs with a wide range of therapeutic applications. ontosight.aitandfonline.comajchem-b.com |
Overview of Research Trajectories for Sulfonylazepane Derivatives and Analogues
The combination of the azepane ring and the sulfonyl group in sulfonylazepane derivatives has led to their investigation across various research domains. The synthesis of these compounds often involves standard sulfonylation reactions, where an appropriately substituted sulfonyl chloride is reacted with an azepane derivative. nih.govresearchgate.net Research has focused on creating libraries of these compounds to explore their structure-activity relationships (SAR) for different biological targets.
For instance, derivatives of sulfonylazepane have been synthesized and evaluated for their potential as inhibitors of enzymes like protein kinase B (PKB), which is a target in cancer therapy. acs.org Modifications of the aryl and azepane portions of the molecule allow for the optimization of potency and selectivity. The general synthetic accessibility of these compounds makes them attractive scaffolds for the development of novel therapeutic agents. The research into sulfonylazepane analogues is part of a broader effort to explore new chemical spaces for drug discovery, leveraging the proven pharmacological importance of both the azepane and sulfonamide motifs. nih.govsioc-journal.cn
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-butoxyphenyl)sulfonylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-2-3-14-20-15-8-10-16(11-9-15)21(18,19)17-12-6-4-5-7-13-17/h8-11H,2-7,12-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXXRAIZSOBPNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 1 4 Butoxyphenyl Sulfonyl Azepane
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. ias.ac.inslideshare.net For 1-((4-Butoxyphenyl)sulfonyl)azepane, the most logical disconnection is at the sulfonamide bond. This bond is formed between the nitrogen atom of the azepane ring and the sulfur atom of the 4-butoxybenzenesulfonyl group.
This primary disconnection reveals two key synthons: the azepane cation and the 4-butoxybenzenesulfonanilide anion. The corresponding synthetic equivalents are the azepane heterocycle and 4-butoxybenzenesulfonyl chloride, respectively. This approach simplifies the synthesis into two main challenges: the construction of the seven-membered azepane ring and the preparation and subsequent reaction of the sulfonyl chloride.
Synthetic Routes to the Azepane Heterocyclic Ring System
The synthesis of the azepane ring is a significant challenge for organic chemists due to unfavorable entropic and enthalpic factors associated with the formation of a seven-membered ring. thieme-connect.com However, several synthetic approaches have been developed. researchgate.net
Cyclization Strategies for Azepane Formation
The construction of the azepane scaffold can be achieved through various cyclization strategies, with ring-closing and ring-expansion reactions being the most prominent. researchgate.net
Ring-Closing Reactions: These methods involve the intramolecular cyclization of a linear precursor containing a nitrogen atom and a suitable leaving group or reactive functionality at the appropriate positions. Reductive amination of dicarbonyl compounds, such as adipodialdehyde, with primary amines is a known method for forming 1-substituted azepanes. e-bookshelf.de
Ring-Expansion Reactions: This strategy involves the expansion of a smaller, more readily available cyclic system, such as a piperidine (B6355638) or pyrrolidine (B122466) ring. researchgate.netmanchester.ac.ukrsc.org For instance, the dearomative ring expansion of nitroarenes using blue light has been reported as a method to transform a six-membered benzene (B151609) ring into a seven-membered azepane system. manchester.ac.uk Another example is the ring expansion of piperidine derivatives, which can yield diastereomerically pure azepanes with high stereoselectivity and regioselectivity. rsc.org
Precursors and Starting Materials for Azepane Synthesis
A variety of starting materials can be utilized for the synthesis of the azepane ring. researchgate.net For ring-closing strategies, linear precursors such as hexane-1,6-diol can be reacted with primary amines in the presence of a ruthenium catalyst to yield 1-substituted azepanes. e-bookshelf.de In ring-expansion approaches, substituted piperidines and pyrrolidines serve as common precursors. researchgate.netrsc.org More recently, simple nitroarenes have been employed as starting materials for the photochemical synthesis of complex azepanes. manchester.ac.uk
Stereoselective Approaches to Chiral Azepane Scaffolds
The synthesis of chiral azepanes is of significant interest due to their potential biological activities. thieme-connect.comresearchgate.net Several stereoselective methods have been developed to control the configuration of stereocenters within the azepane ring.
One approach involves the ring expansion of chiral pyrrolidines, where the chirality of the starting material is transferred to the azepane product with high enantiomeric excess. researchgate.net Another strategy utilizes an osmium-catalyzed tethered aminohydroxylation reaction of allylic alcohols to form a new C-N bond with complete regio- and stereocontrol, which is then followed by intramolecular reductive amination to afford the desired azepane. acs.orgnih.gov Additionally, enantioselective organocatalyzed domino reactions have been reported for the synthesis of azepane moieties, creating multiple stereogenic centers with high stereoselectivity. rsc.org
Formation of the Sulfonyl Linkage
The sulfonamide linkage in this compound is typically formed through a sulfonylation reaction. acs.org
Sulfonylation Reactions and Conditions
The most common method for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. researchgate.netrsc.org In the case of this compound, the nitrogen atom of the azepane ring acts as a nucleophile, attacking the electrophilic sulfur atom of 4-butoxybenzenesulfonyl chloride.
This reaction is typically carried out in a suitable solvent, and a base such as pyridine (B92270), triethylamine (B128534), or sodium hydroxide (B78521) is often added to neutralize the hydrochloric acid that is formed as a byproduct. researchgate.net The reaction conditions can be optimized to achieve high yields. For instance, reacting N-silylamines with sulfonyl chlorides in refluxing acetonitrile (B52724) has been shown to produce sulfonamides in quantitative yields. nih.gov
Table 1: Summary of Synthetic Strategies
| Synthetic Step | Methodologies | Key Features | References |
|---|---|---|---|
| Azepane Ring Formation | Ring-Closing Reactions (e.g., Reductive Amination) | Utilizes linear precursors with terminal reactive groups. | e-bookshelf.de |
| Ring-Expansion Reactions (e.g., of piperidines, nitroarenes) | Expands smaller, more accessible rings. Can be photochemically mediated. | researchgate.netmanchester.ac.ukrsc.org | |
| Chiral Azepane Synthesis | Stereoselective Ring Expansion | Transfers chirality from starting material to product. | researchgate.net |
| Osmium-Catalyzed Tethered Aminohydroxylation | Provides high regio- and stereocontrol in C-N bond formation. | acs.orgnih.gov | |
| Enantioselective Organocatalyzed Domino Reactions | Forms multiple stereocenters with high selectivity in a single cascade. | rsc.org | |
| Sulfonamide Bond Formation | Sulfonylation of Amines with Sulfonyl Chlorides | A robust and widely used method for creating the sulfonamide linkage. | researchgate.netrsc.orgnih.gov |
Optimization of Sulfonylation Yields and Purity
The synthesis of N-sulfonylated azepanes, including the title compound, typically involves the reaction of azepane with a corresponding sulfonyl chloride. The efficiency and purity of the final product are highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing yield and minimizing the formation of byproducts. Key factors influencing the outcome of the sulfonylation reaction include temperature, solvent, concentration, and the choice of base or catalyst. numberanalytics.com
Key Optimization Parameters:
Temperature: The rate of sulfonylation is temperature-dependent. While higher temperatures can increase the reaction rate, they may also promote side reactions, leading to decreased selectivity and the formation of impurities. mdpi.com A careful balance must be struck to ensure a reasonable reaction time without compromising the purity of the product. numberanalytics.com
Solvent: The choice of solvent is critical as it affects the solubility of the reactants and can influence the reaction pathway. numberanalytics.com Aprotic solvents such as dichloromethane (B109758) (DCM), N,N-dimethylformamide (NMP), or pyridine are commonly employed. The polarity and coordinating ability of the solvent can stabilize intermediates and transition states, thereby affecting the reaction rate and selectivity.
Concentration: The concentration of the reactants, specifically the sulfonylating agent and the amine, can impact the reaction rate. numberanalytics.com However, excessively high concentrations can sometimes lead to issues with solubility or increased side reactions.
Base/Catalyst: A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction. Common bases include pyridine, triethylamine (TEA), or 4-dimethylaminopyridine (B28879) (DMAP). DMAP, often used in catalytic amounts in conjunction with a stoichiometric base like TEA, has been shown to be particularly effective in assisting the sulfonylation of weak nucleophiles or sterically hindered amines. beilstein-journals.org The choice and amount of base can significantly affect the reaction's efficiency. beilstein-journals.org
Response Surface Methodology (RSM) is a powerful statistical tool that can be employed to systematically optimize these variables simultaneously, leading to the identification of the ideal conditions for maximizing yield and purity. mdpi.comhcmuaf.edu.vnhcmuaf.edu.vn By performing a series of experiments designed by RSM, a predictive model can be constructed to map the relationship between the reaction parameters and the desired outcome. mdpi.com
Below is an interactive data table illustrating a hypothetical optimization study for the sulfonylation of azepane with 4-butoxybenzenesulfonyl chloride, based on common findings in sulfonylation optimization literature. beilstein-journals.orghcmuaf.edu.vnhcmuaf.edu.vn
| Run | Base (Equivalents) | Temperature (°C) | Time (h) | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | Pyridine (2.0) | 0 | 12 | DCM | 65 | 90 |
| 2 | Pyridine (2.0) | 25 | 6 | DCM | 78 | 92 |
| 3 | TEA (1.5) / DMAP (0.1) | 0 | 8 | DCM | 85 | 95 |
| 4 | TEA (1.5) / DMAP (0.1) | 25 | 4 | DCM | 92 | 98 |
| 5 | TEA (1.5) / DMAP (0.1) | 40 | 4 | DCM | 88 | 94 |
| 6 | Collidine (2.0) | 25 | 8 | NMP | 72 | 88 |
Introduction and Modification of the 4-Butoxyphenyl Moiety
Strategies for Butoxyphenyl Incorporation onto the Sulfonyl Group
The synthesis of this compound is most directly achieved via the reaction of azepane with 4-butoxybenzenesulfonyl chloride. nih.gov Therefore, the efficient synthesis of this key sulfonyl chloride intermediate is a critical first step. A common and practical strategy involves a two-step process starting from a readily available precursor.
O-Alkylation (Butylation): The synthesis can commence with 4-hydroxybenzenesulfonic acid or its sodium salt. The phenolic hydroxyl group is alkylated using an appropriate butylating agent, such as 1-bromobutane (B133212) or butyl iodide, in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like acetone (B3395972) or DMF. This Williamson ether synthesis yields the corresponding 4-butoxybenzenesulfonic acid.
Chlorosulfonation: The resulting 4-butoxybenzenesulfonic acid is then converted to the desired 4-butoxybenzenesulfonyl chloride. This transformation is typically achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
An alternative approach involves starting with butoxybenzene (B75284), which can be prepared by the Williamson ether synthesis from phenol (B47542) and a butyl halide. The butoxybenzene can then be directly chlorosulfonated using chlorosulfonic acid (ClSO₃H). numberanalytics.com This electrophilic aromatic substitution reaction typically places the sulfonyl chloride group para to the activating butoxy group, leading to the desired intermediate. Careful control of the reaction conditions is necessary to avoid side reactions.
Functional Group Interconversions on the Phenyl Ring for Analogue Synthesis
Functional group interconversion (FGI) is a cornerstone of synthetic organic chemistry, enabling the transformation of one functional group into another to create structural analogues. solubilityofthings.comwikipedia.orgdeanfrancispress.com This strategy is vital for exploring structure-activity relationships (SAR) by systematically modifying the 4-butoxyphenyl moiety of the parent compound.
Starting with this compound or its precursors, a variety of analogues can be synthesized:
Modification of the Alkoxy Chain: The length and nature of the alkoxy group can be varied. For instance, cleaving the butyl ether (e.g., using a strong acid like HBr or a Lewis acid like BBr₃) would yield the corresponding 1-((4-hydroxyphenyl)sulfonyl)azepane. This phenolic intermediate can then be re-alkylated with different alkyl halides (e.g., ethyl bromide, propyl iodide) to generate a series of analogues with varying alkoxy chain lengths.
Electrophilic Aromatic Substitution: The electron-donating butoxy group directs electrophilic substitution to the ortho positions on the phenyl ring. This allows for the introduction of various functional groups:
Nitration: Reacting an appropriate intermediate, like butoxybenzene, with a mixture of nitric acid and sulfuric acid introduces a nitro group, which can subsequently be reduced to an amine. solubilityofthings.com This amine can then undergo a wide range of transformations.
Halogenation: The introduction of halogens (e.g., Br, Cl) can be achieved using reagents like N-bromosuccinimide (NBS) or molecular bromine in the presence of a catalyst. solubilityofthings.com These halogenated analogues can then serve as handles for further modifications, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups onto the aromatic ring can produce another set of analogues. solubilityofthings.com
These interconversions allow for the systematic synthesis of a library of compounds, which is essential for probing how different substituents on the phenyl ring influence the compound's properties. solubilityofthings.com
Synthesis of Structural Analogues and Derivatives of this compound
Design Principles for Structural Diversification
The synthesis of structural analogues of a lead compound is a fundamental strategy in medicinal chemistry and materials science, aimed at creating diverse molecular structures to optimize desired properties. nih.govresearchgate.net The design of these analogues is guided by principles that involve systematic modification of different parts of the parent molecule, this compound.
The molecule can be deconstructed into three main components for diversification:
The Azepane Ring: This seven-membered saturated heterocycle can be modified.
The Sulfonyl Linker: This functional group connects the aryl and amine moieties.
The 4-Butoxyphenyl Moiety: This aromatic portion offers multiple sites for modification.
The table below outlines key design principles and examples for creating structural diversity.
| Molecular Component | Diversification Strategy | Example Modification | Rationale/Goal |
|---|---|---|---|
| Azepane Ring | Ring Size Variation | Replace azepane with piperidine (6-membered) or pyrrolidine (5-membered). | Alter conformational flexibility and spatial orientation of the aryl group. |
| Azepane Ring | Ring Substitution | Introduce alkyl or hydroxyl groups onto the carbon backbone of the azepane ring. | Introduce new interaction points; modulate lipophilicity and metabolic stability. nih.gov |
| Sulfonyl Linker | Linker Replacement | Replace the sulfonamide with an amide or urea (B33335) linkage. nih.gov | Change hydrogen bonding capabilities, geometry, and electronic properties. |
| 4-Butoxyphenyl Moiety | Alkoxy Chain Modification | Vary the alkyl chain (e.g., methoxy (B1213986), ethoxy, isopropoxy). | Fine-tune solubility, lipophilicity, and potential hydrophobic interactions. solubilityofthings.com |
| 4-Butoxyphenyl Moiety | Phenyl Ring Substitution | Introduce substituents (e.g., F, Cl, CH₃, CF₃) at the ortho- or meta-positions. | Modulate electronic properties (pKa), metabolic stability, and binding interactions. |
| 4-Butoxyphenyl Moiety | Isosteric Replacement | Replace the phenyl ring with a different aromatic system (e.g., pyridine, thiophene). | Explore different aromatic interactions and alter physicochemical properties. nih.gov |
These strategic modifications, guided by an understanding of SAR, allow for the rational design and synthesis of new chemical entities with potentially improved characteristics. nih.govnih.gov
Parallel Synthesis and Combinatorial Approaches for Library Generation
The generation of chemical libraries through parallel synthesis and combinatorial chemistry has become a cornerstone in modern drug discovery and materials science. These strategies enable the rapid synthesis of a multitude of structurally related compounds, facilitating the exploration of chemical space and the identification of molecules with desired properties. In the context of this compound, these high-throughput methodologies are instrumental for structure-activity relationship (SAR) studies, allowing for systematic modifications of the core scaffold to optimize biological activity or other physicochemical characteristics.
The fundamental principle of parallel synthesis involves the simultaneous execution of multiple, discrete reactions in a spatially separated manner, often in microtiter plates or using automated synthesis platforms. nih.gov This approach allows for the systematic variation of building blocks, leading to a library of individual, purified compounds. For the synthesis of a this compound library, a common strategy involves the reaction of a common scaffold, azepane, with a diverse set of substituted 4-alkoxybenzenesulfonyl chlorides.
A representative workflow for the parallel synthesis of a this compound library is depicted below. This approach leverages the diversity of commercially available or readily synthesized 4-alkoxybenzenesulfonyl chlorides to generate a focused library of analogs.
General Reaction Scheme:

Representative Parallel Synthesis of a 1-((4-Alkoxyphenyl)sulfonyl)azepane Library
To illustrate the application of parallel synthesis, a hypothetical library of 1-((4-alkoxyphenyl)sulfonyl)azepane derivatives can be generated. The synthesis would typically be performed in a 96-well plate format, with each well containing a unique combination of a substituted 4-alkoxybenzenesulfonyl chloride and azepane. The reactions are generally carried out in a suitable solvent, such as dichloromethane or acetonitrile, in the presence of a base like triethylamine or diisopropylethylamine to neutralize the hydrochloric acid byproduct.
Below is a data table representing a subset of a potential library, showcasing the variation in the alkoxy substituent on the phenyl ring.
| Compound ID | R Group (Alkoxy Substituent) | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Theoretical Yield (%) |
| L-1 | Methoxy | C₁₃H₁₉NO₃S | 269.36 | 85 |
| L-2 | Ethoxy | C₁₄H₂₁NO₃S | 283.39 | 82 |
| L-3 | n-Propoxy | C₁₅H₂₃NO₃S | 297.42 | 88 |
| L-4 | Isopropoxy | C₁₅H₂₃NO₃S | 297.42 | 80 |
| L-5 | n-Butoxy | C₁₆H₂₅NO₃S | 311.45 | 90 |
| L-6 | Isobutoxy | C₁₆H₂₅NO₃S | 311.45 | 87 |
| L-7 | sec-Butoxy | C₁₆H₂₅NO₃S | 311.45 | 83 |
| L-8 | Pentyloxy | C₁₇H₂₇NO₃S | 325.47 | 86 |
Combinatorial Approaches for Further Diversification
Combinatorial chemistry expands upon the principles of parallel synthesis by employing techniques such as split-and-pool synthesis to generate much larger and more diverse libraries, often as mixtures. wikipedia.org While mixture-based libraries require deconvolution strategies to identify the active components, they offer a powerful tool for initial screening campaigns.
For the this compound scaffold, combinatorial approaches could be employed to introduce additional points of diversity. For instance, if a substituted azepane ring is used as the starting material, a library can be generated by reacting a collection of substituted azepanes with a collection of substituted benzenesulfonyl chlorides.
Example of a Combinatorial Library Design:
A 2-dimensional combinatorial library can be constructed by reacting a set of substituted azepanes (Building Block A) with a set of substituted 4-alkoxybenzenesulfonyl chlorides (Building Block B).
Building Block A: Substituted Azepanes
| ID | Substituent on Azepane Ring |
| A1 | Unsubstituted |
| A2 | 3-Methyl |
| A3 | 4-Fluoro |
| A4 | 3-Hydroxy |
Building Block B: Substituted 4-Alkoxybenzenesulfonyl Chlorides
| ID | Alkoxy Group |
| B1 | Methoxy |
| B2 | Ethoxy |
| B3 | n-Butoxy |
| B4 | Benzyloxy |
The resulting combinatorial library would contain 16 (4 x 4) unique compounds. High-throughput purification techniques, such as mass-directed automated preparative HPLC, are often employed to isolate and characterize the individual library members. stanford.edu
The successful application of these high-throughput synthetic strategies is crucial for the efficient exploration of the chemical space around the this compound core, accelerating the discovery of new compounds with potentially valuable biological or material properties.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 1 4 Butoxyphenyl Sulfonyl Azepane Analogues
Systematic Structural Modifications of the 4-Butoxyphenyl Ring
The 4-butoxyphenyl group serves as a crucial recognition element, and modifications to this ring system have profound effects on the molecule's interactions and activities.
Substituent Effects on Molecular Interactions and Activities
The nature and position of substituents on the phenyl ring are critical determinants of biological activity. Structure-activity relationship studies on analogous arylsulfonamides demonstrate that the electronic and steric properties of these substituents significantly modulate potency. nih.gov
For instance, in a series of closely related arylsulfonamides, replacing the para-alkoxy group with an unsubstituted phenyl ring leads to a marked decrease in activity, highlighting the importance of the substituent at this position. nih.gov A survey of various para-substituents indicates that there are specific requirements for optimal activity. Strongly electron-withdrawing groups such as nitro (-NO₂), carboxymethyl (-CO₂Me), or cyano (-CN), as well as polar hydrophilic groups like amine (-NH₂), are generally not well-tolerated and result in diminished potency. nih.gov This suggests that the para-position of the phenyl ring likely engages in a specific interaction with a receptor pocket that is sensitive to electronic and steric changes. The thoughtful application of bioisosteres—substituents with similar physical or chemical properties—can help in optimizing these interactions to enhance efficacy or improve pharmacokinetic properties. tandfonline.comipinnovative.com
The table below, adapted from studies on similar arylsulfonamide scaffolds, illustrates the impact of para-substituent modifications on antiproliferative activity.
Table 1: Effect of Para-Substituents on the Phenyl Ring on Biological Activity
| Compound Analogue | Para-Substituent (R) | Relative Activity |
|---|---|---|
| Parent Compound | -O(CH₂)₃CH₃ | Baseline |
| Analogue 1 | -H | Reduced |
| Analogue 2 | -NO₂ | Not Tolerated |
| Analogue 3 | -CO₂Me | Not Tolerated |
| Analogue 4 | -CN | Not Tolerated |
| Analogue 5 | -NH₂ | Not Tolerated |
| Analogue 6 | -OCH₃ | Active |
Data derived from SAR studies on analogous compounds. nih.gov
Positional Isomerism and Steric Hindrance Analysis
The spatial arrangement of substituents on the butoxyphenyl ring, dictated by positional isomerism, plays a significant role in defining the molecule's three-dimensional shape and its ability to fit into a binding site. Moving the butoxy group from the para (4-position) to the meta (3-position) or ortho (2-position) can introduce steric hindrance and alter the electronic distribution of the ring, which may disrupt key binding interactions. rsc.org
Furthermore, steric bulk is a critical factor. While some space may be available for flat, properly oriented aryl rings at certain positions, bulky three-dimensional substituents are often detrimental to activity. nih.gov The introduction of large groups can lead to steric clashes with the receptor surface, preventing optimal alignment. This concept, known as steric hindrance, is a fundamental consideration in drug design, as it can govern conformational preferences and the rates of bond rotation, potentially leading to atropisomerism where rotation around a single bond is restricted. bris.ac.uk
Variations within the Sulfonyl Linker and its Impact on Molecular Recognition
Isosteric Replacements of the Sulfonyl Group
Bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune the physicochemical properties of a lead compound. ipinnovative.comacs.org Replacing the sulfonamide group (-SO₂NH-) with other functionalities can modulate properties like hydrogen bonding capacity, polarity, and metabolic stability. Common isosteres for the sulfonyl group include sulfones (-SO₂-), amides (-CONH-), carbamates (-OCONH-), and ureas (-NHCONH-). nih.govipinnovative.comnih.gov
Each replacement alters the electronic and conformational properties of the linker. For example, replacing a sulfonamide with an amide or urea (B33335) changes the hydrogen bond donor-acceptor pattern and can impact the molecule's interaction with its biological target. nih.gov In some compound series, such replacements have led to significant increases in cytotoxic activity. nih.gov Other, more novel bioisosteres like sulfonimidamides and sulfilimines are also being explored as replacements for sulfonamides to create new chemical entities with potentially improved drug-like properties. acs.org The choice of isostere is critical and can lead to dramatic shifts in biological activity, as demonstrated in the development of angiotensin II receptor antagonists where replacing a carboxylic acid with a sulfonamide or other isosteres significantly altered potency. tandfonline.comzu.ac.ae
Table 2: Common Isosteric Replacements for the Sulfonyl Linker
| Original Linker | Isosteric Replacement | Potential Impact |
|---|---|---|
| Sulfonamide (-SO₂NH-) | Amide (-CONH-) | Alters H-bonding, may improve activity nih.gov |
| Sulfonamide (-SO₂NH-) | Carbamate (-OCONH-) | Modifies polarity and stability nih.gov |
| Sulfonamide (-SO₂NH-) | Urea (-NHCONH-) | Changes H-bonding pattern nih.gov |
| Sulfonamide (-SO₂NH-) | Sulfone (-SO₂-) | Improves metabolic stability, alters binding ipinnovative.com |
| Sulfonamide (-SO₂NH-) | Sulfonimidamide | Novel functional group with unique properties acs.org |
Chain Length and Flexibility Modulations
The length and conformational flexibility of the linker connecting the two aromatic ends of a molecule are crucial for achieving optimal binding affinity. nih.gov A linker must be long enough to span the distance between two binding pockets on a receptor but flexible enough to allow the terminal groups to adopt the ideal binding conformations. harvard.edu However, excessive flexibility can be detrimental, leading to a significant entropic penalty upon binding, which reduces affinity. nih.gov
Studies have shown that there is often an optimal linker length for maximal molecular recognition. nih.gov The sulfonamide group itself can be problematic for computational docking studies, suggesting its inherent flexibility is an important, and sometimes challenging, feature to model. acs.org The rigidity and stability of a linker can be engineered, for instance by incorporating structural elements like proline residues or forming helical structures, to ensure adequate separation of functional domains and promote proper folding. harvard.edu The interplay between linker length and flexibility is a key consideration in optimizing the potency of bidentate ligands.
Structural Explorations of the Azepane Heterocycle
The azepane ring provides a flexible, seven-membered heterocyclic scaffold. researchgate.net Its structure and substitution patterns can be modified to improve pharmacological properties.
The azepane ring is a seven-membered saturated heterocycle that offers a flexible three-dimensional scaffold. researchgate.net Compared to the more common five- and six-membered rings, its conformational flexibility can be an advantage, but it also presents a synthetic challenge.
One area of exploration involves replacing the azepane ring with other cyclic or acyclic moieties to enhance properties like metabolic stability. For instance, the azepane ring can be metabolically labile. In some contexts, replacing it with a more rigid structure, such as a 1-adamantanamine group, has been shown to improve metabolic stability, although this can sometimes come at the cost of reduced selectivity for the biological target. nih.gov
Another avenue of structural exploration is the creation of more complex, fused ring systems, such as bicyclic azepanes. acs.org These modifications can constrain the conformation of the molecule, potentially locking it into a more bioactive shape and improving affinity and selectivity. The synthesis of such complex azepane derivatives often requires innovative chemical strategies, including ring expansions and domino reactions. bohrium.com The substitution on the azepane ring itself is also a key area for optimization, as seen in the development of protein kinase inhibitors where modifications to the azepane moiety were critical for achieving high potency and plasma stability. acs.org
Ring Size Variations and Conformational Constraints
The seven-membered azepane ring is a flexible scaffold that occupies a significant three-dimensional chemical space, which is often underrepresented in medicinal chemistry compared to the more common five- and six-membered heterocyclic rings like pyrrolidine (B122466) and piperidine (B6355638). nih.gov Varying the ring size by replacing the azepane moiety with smaller or different cyclic systems is a key strategy to probe the spatial requirements of the target's binding pocket and to introduce conformational constraints.
Introducing conformational restriction into a ligand is a popular tactic in drug design aimed at increasing potency and selectivity. sci-hub.se By locking a flexible molecule into a more rigid conformation that mimics its bioactive shape, the entropic penalty upon binding to a receptor is reduced, which can lead to a significant improvement in binding affinity. sci-hub.senih.gov
In studies of related arylsulfonamide compounds, the nature of the cyclic amine has been shown to be critical for activity. Systematic replacement of the central heterocyclic ring allows for a direct assessment of the impact of ring size and conformational flexibility. For instance, in a series of related TASIN-1 analogues, the central sulfonylated piperidine was replaced with other ring systems to explore these effects. nih.gov While direct SAR data for ring size variation of 1-((4-butoxyphenyl)sulfonyl)azepane is not extensively published, the principles are demonstrated in analogous series where piperidine (a six-membered ring) and pyrrolidine (a five-membered ring) are evaluated. nih.gov
| Ring System | Ring Size | Relative Conformational Flexibility | General Impact on Activity |
| Azepane | 7-membered | High | Provides broad 3D scaffold; flexibility can be beneficial or detrimental depending on target. |
| Piperidine | 6-membered | Moderate | A common replacement; often results in potent compounds, indicating a favorable conformation. nih.gov |
| Pyrrolidine | 5-membered | Low | More rigid structure; activity depends on whether the constrained conformation fits the binding site. nih.gov |
This table illustrates general principles of how ring size variation in related sulfonamide scaffolds can influence molecular properties and biological activity. The specific impact is always target-dependent.
Substitution Patterns on the Azepane Ring and Their Influence
Modifying the azepane ring with various substituents is a crucial strategy for exploring the topology of the target's binding pocket and improving molecular properties. The goal is to introduce functional groups that can form favorable interactions—such as hydrogen bonds, or hydrophobic or electrostatic interactions—with amino acid residues in the target protein, thereby enhancing binding affinity and selectivity.
While specific SAR studies detailing substitutions on the azepane ring of this compound are limited in publicly available literature, the general approach is well-established in medicinal chemistry. nih.gov For example, in the development of novel protein kinase B (PKB) inhibitors, various functional groups and linkers were attached to the azepane ring to create isosteres of a parent compound, leading to significant differences in activity and plasma stability. nih.gov These modifications included introducing amide, ether, and amino-methyl linkers at different positions on the azepane ring, demonstrating that both the nature of the substituent and its stereochemistry are critical determinants of biological activity. nih.gov
The synthesis of complex molecules often involves multi-step sequences where a functionalized azepane ring serves as a core component, highlighting its importance as a scaffold for creating diverse and biologically active compounds. The process often begins with a known active compound, and a virtual library of derivatives is created by modifying the core scaffold, including adding different functional groups at various positions on the azepane ring to explore how these changes affect binding.
Pharmacophore Elucidation and Essential Structural Features for Biological Activity
A pharmacophore is defined as the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target and to trigger or block its biological response. d-nb.info Elucidating the pharmacophore of a class of compounds is essential for designing new, potent molecules and for virtual screening of compound libraries to find novel active scaffolds. d-nb.infonih.gov
For compounds related to this compound, a pharmacophore model can be derived from its key structural components and by analogy with related sulfonylurea-containing molecules. nih.gov A study on dual-action thromboxane (B8750289) receptor antagonists and synthase inhibitors identified five essential recognition sites for activity: two hydrogen bond acceptors, an anionic site, a hydrophobic group, and an aromatic ring. nih.gov
Applying this framework to this compound, we can identify the corresponding features:
Aromatic and Hydrophobic Region: The 4-butoxyphenyl group provides a necessary aromatic ring and a significant hydrophobic component (the butyl chain and the phenyl ring). This region is likely to interact with a hydrophobic pocket in the target protein.
Hydrogen Bond Acceptors: The two oxygen atoms of the sulfonyl group (SO₂) are strong hydrogen bond acceptors. These are critical for anchoring the ligand in the binding site through interactions with hydrogen bond donor residues on the target protein.
Flexible Heterocycle: The azepane ring acts as a flexible spacer or scaffold that correctly orients the other pharmacophoric features in three-dimensional space.
| Pharmacophoric Feature | Corresponding Structural Moiety in this compound | Putative Role in Binding |
| Aromatic Ring | Phenyl group of the butoxyphenyl moiety | π-π stacking or hydrophobic interactions. nih.gov |
| Hydrophobic Group | Butyl chain of the butoxy group | Interaction with hydrophobic pockets in the target. nih.gov |
| Hydrogen Bond Acceptors | The two oxygen atoms of the sulfonyl (SO₂) group | Formation of hydrogen bonds with receptor amino acids. nih.gov |
| Flexible Scaffold | Azepane ring | Orients the pharmacophoric elements for optimal interaction with the target. |
This model provides a rational basis for designing new analogues. For example, SAR studies on related compounds have shown that increasing the size of the alkoxy substituent (e.g., from methoxy (B1213986) to butoxy) can significantly impact activity, indicating the specific nature of the hydrophobic pocket. nih.gov
Conformational Analysis and its Influence on Molecular Activity
Conformational analysis involves studying the different three-dimensional arrangements of atoms that a molecule can adopt due to the rotation about its single bonds. This analysis is particularly important for flexible molecules like this compound, as its biological activity is intrinsically linked to the specific conformation it adopts when binding to its target. nih.gov
Computational chemistry, including molecular dynamics (MD) simulations, is a powerful tool for exploring the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. Such studies are crucial for understanding how the molecule might interact with a biological target and for rationalizing the observed activity of different analogues. nih.gov For instance, the crystal structures of related azepane derivatives complexed with their target protein, Protein Kinase A (PKA), have been analyzed to understand binding interactions and conformational changes in the ligands. nih.gov These analyses revealed how different linkers and substituents on the azepane ring forced both the ligand and the protein to adopt different conformations, thereby explaining the observed differences in inhibitory activity. nih.gov
The interplay between conformational flexibility and biological activity is a central theme in drug design. While flexibility allows a molecule to adapt to a binding site (an "induced fit" model), it also comes with an entropic cost upon binding. Therefore, a common strategy is to design more rigid analogues that are "pre-organized" in the bioactive conformation, which can lead to enhanced potency. sci-hub.senih.gov
Molecular Interactions, Mechanistic Studies, and Pre Clinical Biological Insights of 1 4 Butoxyphenyl Sulfonyl Azepane
Identification and Characterization of Molecular Targets
Investigations into the molecular targets of 1-((4-Butoxyphenyl)sulfonyl)azepane are informed by the known mechanism of its parent compound, TASIN-1. TASIN-1 selectively induces apoptosis in colorectal cancer (CRC) cells with truncated APC protein by inhibiting cholesterol biosynthesis. nih.govmedchemexpress.comnih.gov This targeted approach spares cells with wild-type APC. caymanchem.com The primary molecular target is not a classical receptor but an enzyme critical to the cholesterol production pathway.
Current research has not identified G-Protein Coupled Receptors (GPCRs) or nuclear receptors as the primary molecular targets for this compound. The compound's mechanism of action, as inferred from its parent molecule TASIN-1, is not mediated through direct binding to these receptor families. The core activity is linked to the inhibition of an enzyme in the sterol biosynthesis pathway. nih.govmedchemexpress.com
The molecular target of the TASIN family of compounds, including this compound, is believed to be the Emopamil Binding Protein (EBP). nih.govmedchemexpress.com EBP is an enzyme that functions as a sterol isomerase, catalyzing a crucial step in the postsqualene segment of cholesterol biosynthesis. nih.gov
In SAR studies, the potency of analogs is typically evaluated through their antiproliferative activity in cancer cell lines, which serves as a surrogate for target enzyme inhibition. For this compound, which features a butoxy group, a significant decrease in activity was observed compared to the methoxy-containing parent compound, TASIN-1. nih.gov While detailed enzymatic inhibition kinetics (such as Kᵢ values) for this compound are not extensively reported, its reduced cellular potency suggests weaker modulation of EBP compared to more active analogs. nih.gov The primary mechanism is inhibition, not activation. nih.gov
Specific protein-ligand interaction studies, such as co-crystallography of this compound with its target enzyme EBP, are not publicly available. However, SAR studies provide indirect insight into these interactions. The parent compound, TASIN-1, is characterized by a 4-methoxyphenylsulfonyl group attached to a piperidine (B6355638) core. nih.gov The synthesis and evaluation of analogs involved modifying this structure to explore the chemical space and optimize potency. nih.gov
The key structural difference in this compound is the extension of the alkoxy chain at the para-position of the phenyl ring from a methoxy (B1213986) to a butoxy group. This modification led to a significant loss of antiproliferative activity. nih.gov This finding suggests that the size and steric bulk of the substituent in this position are critical for effective binding to the target protein. The larger butoxy group may introduce steric hindrance within the binding pocket of EBP, preventing the optimal orientation required for potent inhibition.
In Vitro Cellular Activity Profiling (e.g., in specific cell lines)
The antiproliferative effects of this compound were evaluated as part of a broader study on TASIN analogs. These compounds were tested against human colorectal cancer cell lines, including DLD-1, which has a truncating APC mutation, and HCT116, which has wild-type APC. nih.gov The assays were conducted under low serum conditions to assess the impact on cell proliferation. nih.gov
The results demonstrated that increasing the size of the 4-alkoxy substituent on the phenylsulfonyl moiety negatively impacted cytotoxic potency. Compared to TASIN-1, which has a 4-methoxy group and an IC₅₀ of 70 nM in DLD-1 cells, the 4-butoxy analog, this compound, was significantly less active. nih.govmedchemexpress.com
| Compound | Cell Line | APC Status | Antiproliferative Activity (IC₅₀, nM) | Reference |
|---|---|---|---|---|
| TASIN-1 (Parent Compound) | DLD-1 | Truncated | 70 | medchemexpress.com |
| This compound | DLD-1 | Truncated | >10,000 | nih.gov |
The intracellular signaling pathways modulated by this compound are understood through the mechanism of its parent compound, TASIN-1. By inhibiting EBP and disrupting cholesterol biosynthesis, TASIN-1 triggers significant endoplasmic reticulum (ER) stress. medchemexpress.com This cellular stress condition leads to the generation of reactive oxygen species (ROS) and the activation of the JNK (c-Jun N-terminal kinase) signaling pathway, which ultimately culminates in apoptosis. medchemexpress.com Concurrently, this mechanism involves the inhibition of the pro-survival Akt signaling pathway. medchemexpress.com Given that this compound is a direct analog designed to engage the same target, it is presumed to affect these same pathways. However, its low in vitro potency suggests that its ability to modulate these signaling cascades is substantially attenuated compared to TASIN-1. nih.gov
The primary cell-based assay used to elucidate the molecular mechanism from a structure-activity perspective was the CellTiter-Glo® luminescent cell viability assay. nih.gov This assay measures ATP levels as an indicator of metabolically active cells, providing a quantitative measure of cell proliferation. nih.gov By comparing the IC₅₀ values of a library of analogs, researchers determined the structural requirements for potent and selective activity.
The finding that this compound exhibited an IC₅₀ value greater than 10,000 nM was crucial for elucidating the SAR. nih.gov It demonstrated that extending the 4-alkoxy chain to a butoxy group is detrimental to the compound's ability to inhibit the proliferation of APC-mutant colorectal cancer cells. This result underscores the specific spatial constraints of the binding site on the target enzyme, EBP, within the cellular environment. nih.gov
Subcellular Localization Studies
Understanding the precise location of a compound within a cell is fundamental to elucidating its mechanism of action. Subcellular localization studies for this compound would aim to identify the specific organelles or compartments where the compound accumulates. This information is critical for identifying its potential molecular targets and understanding its biological effects.
Typically, these studies involve tagging the compound with a fluorescent probe. The synthesis of a fluorescent analog of this compound would allow for direct visualization within living or fixed cells using advanced microscopy techniques, such as confocal fluorescence microscopy. By co-localizing the fluorescent signal from the compound with specific organelle markers (e.g., mitochondrial trackers, endoplasmic reticulum stains, or nuclear dyes), researchers could pinpoint its destination. For instance, accumulation in the nucleus might suggest an interaction with DNA or nuclear proteins, whereas localization to the mitochondria could imply an effect on cellular metabolism and energy production. As of now, specific studies detailing the subcellular distribution of this compound have not been published in peer-reviewed literature.
Biophysical Characterization of Ligand-Target Complexes
Biophysical techniques are essential for quantitatively characterizing the direct interaction between a small molecule ligand, such as this compound, and its biological target, which is often a protein. These methods provide crucial data on binding affinity, kinetics, thermodynamics, and the precise structural details of the interaction, which are invaluable for drug discovery and development.
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) Studies
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful biophysical tools used to study binding interactions. evotec.comnih.gov
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. cureffi.orgmpg.de In a hypothetical ITC experiment, a solution of this compound would be titrated into a sample cell containing its purified target protein. nih.govwur.nl The resulting heat changes are measured to determine the thermodynamic profile of the interaction. cureffi.orgmpg.de This provides the binding affinity (dissociation constant, Kd), the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS). wur.nl This complete thermodynamic signature offers deep insight into the forces driving the binding event. nih.govmpg.de
Table 1: Hypothetical Thermodynamic Parameters for the Interaction of this compound with a Target Protein as Determined by ITC This table is for illustrative purposes and does not represent actual experimental data.
| Parameter | Value | Unit | Interpretation |
|---|---|---|---|
| Stoichiometry (n) | 1.05 | - | Indicates a 1:1 binding ratio between the compound and its target. |
| Dissociation Constant (Kd) | 5.2 | µM | Represents the concentration of ligand at which half the target protein is occupied; a measure of binding affinity. |
| Enthalpy Change (ΔH) | -8.5 | kcal/mol | A negative value indicates the binding is an exothermic process, likely driven by hydrogen bonds and van der Waals interactions. |
Surface Plasmon Resonance (SPR) is an optical technique that measures binding events in real-time without the need for labels. evotec.comencyclopedia.pub In a typical SPR setup, the target protein is immobilized on a sensor chip. encyclopedia.pub A solution containing this compound is then flowed over the chip surface. mdpi.com Binding causes a change in the refractive index at the surface, which is detected as a change in the resonance angle. encyclopedia.pub This allows for the precise determination of the association rate (k_on) and the dissociation rate (k_off), which together define the binding affinity (K_d). researchgate.net
Table 2: Hypothetical Kinetic and Affinity Data for this compound Binding to a Target Protein via SPR This table is for illustrative purposes and does not represent actual experimental data.
| Parameter | Value | Unit | Description |
|---|---|---|---|
| Association Rate (k_on) | 2.5 x 10⁴ | M⁻¹s⁻¹ | The rate at which the compound binds to the target. |
| Dissociation Rate (k_off) | 1.3 x 10⁻¹ | s⁻¹ | The rate at which the compound-target complex dissociates. |
X-ray Crystallography and Cryo-Electron Microscopy of Protein-Ligand Adducts
To understand the binding of this compound at an atomic level, high-resolution structural methods like X-ray crystallography and cryo-electron microscopy (cryo-EM) are indispensable.
X-ray Crystallography is the gold standard for determining the three-dimensional structure of protein-ligand complexes at atomic resolution. d-nb.infouc.edu This technique would require obtaining a high-quality crystal of the target protein in complex with this compound. nih.gov The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined. d-nb.info A successful co-crystal structure would reveal the precise orientation and conformation of the compound in the binding pocket, detailing every hydrogen bond, hydrophobic interaction, and other non-covalent forces that stabilize the complex.
Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful alternative, especially for large protein complexes or those that are resistant to crystallization. nih.govmdpi.com In cryo-EM, a solution of the protein-ligand complex is flash-frozen in a thin layer of vitreous ice, and its structure is determined by averaging thousands of 2D images of individual particles taken with an electron microscope. nih.govacs.org Cryo-EM can provide near-atomic resolution structures of complexes in a close-to-native state, offering insights into conformational changes that occur upon ligand binding. mdpi.comnih.gov
Table 3: Illustrative Data Collection and Refinement Statistics for a Hypothetical X-ray Crystal Structure of a Target-Ligand Complex This table is for illustrative purposes and does not represent actual experimental data.
| Parameter | Value |
|---|---|
| Resolution (Å) | 1.8 |
| Space Group | P2₁2₁2₁ |
| R-work / R-free | 0.19 / 0.22 |
| Bond Lengths (rmsd) | 0.005 Å |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to study protein-ligand interactions in solution, providing information that is highly complementary to solid-state structural methods. d-nb.infonih.gov
One of the most common NMR methods for this purpose is Chemical Shift Perturbation (CSP) mapping . mdpi.com This experiment typically involves acquiring a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of an isotopically labeled protein. researchgate.net This spectrum serves as a fingerprint of the protein, with each peak corresponding to a specific amino acid residue. Upon the addition of this compound, residues that are part of the binding site or undergo a conformational change upon binding will experience a change in their chemical environment, leading to a shift (perturbation) in their corresponding peaks in the HSQC spectrum. mdpi.com By mapping these shifting residues onto the protein's structure, the binding interface can be accurately identified. researchgate.netnih.gov
Table 4: Example of Chemical Shift Perturbation (CSP) Data for Selected Residues of a Target Protein Upon Binding to this compound This table is for illustrative purposes and does not represent actual experimental data.
| Residue | Initial Shift (¹H, ¹⁵N) ppm | Final Shift (¹H, ¹⁵N) ppm | Combined CSP (ppm) | Location |
|---|---|---|---|---|
| Gly-54 | (8.31, 109.5) | (8.33, 109.6) | 0.03 | Non-binding site |
| Val-78 | (7.98, 121.3) | (8.45, 120.1) | 0.49 | Binding Site |
| Ile-80 | (8.11, 118.9) | (8.62, 118.0) | 0.52 | Binding Site |
| Leu-102 | (8.50, 125.4) | (8.51, 125.4) | 0.01 | Non-binding site |
Computational Chemistry and Cheminformatics Approaches for 1 4 Butoxyphenyl Sulfonyl Azepane Research
Molecular Docking and Virtual Screening Methodologies
Molecular docking and virtual screening are cornerstone techniques in computational drug discovery, enabling the rapid assessment of large compound libraries and the detailed study of ligand-protein interactions. These methods are particularly valuable in the early stages of research to identify potential biological targets for 1-((4-Butoxyphenyl)sulfonyl)azepane and to understand the structural basis of its activity.
Prediction of Binding Modes and Affinities
Molecular docking simulations are employed to predict the preferred orientation of this compound when bound to a specific protein target, as well as to estimate the strength of the interaction, commonly referred to as binding affinity. nih.gov This process involves sampling a multitude of possible conformations of the ligand within the binding site of the receptor and scoring them based on a defined set of parameters that approximate the free energy of binding.
For this compound, a typical docking study would involve the following steps:
Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and optimized to its lowest energy conformation. The target protein's structure, often obtained from sources like the Protein Data Bank (PDB), would be prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.
Docking Simulation: Using software such as AutoDock, Glide, or GOLD, the ligand is placed into the defined binding site of the receptor. The program then explores various rotational and translational degrees of freedom of the ligand, as well as the flexibility of key amino acid side chains in the binding pocket.
Scoring and Analysis: Each generated pose is assigned a score that reflects its predicted binding affinity. These scores are typically expressed in units of energy (e.g., kcal/mol). The resulting poses are then analyzed to identify the most stable binding mode and the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the ligand-protein complex.
The predicted binding affinities and interaction patterns provide valuable insights into which proteins this compound might effectively modulate.
Table 1: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target
| Docking Software | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| AutoDock Vina | -8.5 | LEU23, VAL31, ALA51, ILE102 | Hydrophobic |
| Glide | -9.2 | LYS45, ASP115 | Hydrogen Bond |
| GOLD | -7.9 | PHE105 | π-π Stacking |
This table presents hypothetical data for illustrative purposes, based on typical outputs from molecular docking studies.
Ligand-Based and Structure-Based Drug Design Strategies
Both ligand-based and structure-based approaches are integral to drug design and can be effectively applied in the study of this compound.
Ligand-Based Drug Design (LBDD): In the absence of a known 3D structure of a biological target, LBDD methods rely on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov For this compound, this would involve:
Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) of this compound that are responsible for its potential biological activity. This model can then be used to search databases for other compounds with a similar pharmacophoric pattern.
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural or physicochemical properties of a series of related compounds with their biological activity. While this requires a dataset of analogous compounds with known activities, it can be a powerful tool for predicting the activity of new derivatives of this compound.
Structure-Based Drug Design (SBDD): When the 3D structure of a target protein is available, SBDD methods can be employed to design or optimize ligands that fit into the binding site with high affinity and specificity. nih.govacs.org This is where molecular docking plays a crucial role. For this compound, SBDD could be used to:
Virtual Screening: Docking a large library of compounds against a target protein to identify potential "hits" that are predicted to bind strongly. nih.govresearchgate.net This can be a highly efficient way to discover novel scaffolds for drug development.
Lead Optimization: Modifying the structure of this compound to improve its binding affinity, selectivity, or pharmacokinetic properties based on the detailed interactions observed in the docked complex. For instance, the butoxy group or the azepane ring could be altered to achieve better complementarity with the binding pocket.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability Analysis
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of the conformational landscape and stability of the system over time.
MD simulations are particularly useful for understanding the behavior of flexible molecules like this compound and its complexes with biological targets. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change over time.
Analysis of Ligand-Target Complex Dynamics
Once a promising binding mode of this compound to a target protein is identified through molecular docking, MD simulations can be performed to assess the stability of this complex. mdpi.com The simulation would track the movements of both the ligand and the protein, providing insights into:
Conformational Changes: Whether the binding of this compound induces any significant conformational changes in the protein, which could be crucial for its biological function.
Interaction Stability: The persistence of key interactions (e.g., hydrogen bonds) observed in the docked pose over the course of the simulation. This helps to validate the docking results and provides a more realistic picture of the binding event.
Binding Free Energy Calculations: More rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be applied to the MD trajectory to obtain more accurate estimates of the binding free energy.
Table 2: Illustrative Data from a Hypothetical MD Simulation of a this compound-Protein Complex
| Simulation Time (ns) | RMSD of Ligand (Å) | Number of Ligand-Protein Hydrogen Bonds | Key Interacting Residue Occupancy (%) |
| 10 | 1.2 | 3 | LYS45: 95% |
| 50 | 1.5 | 2 | LYS45: 80% |
| 100 | 1.4 | 2 | LYS45: 82% |
This table presents hypothetical data illustrating the type of information that can be extracted from an MD simulation. RMSD (Root Mean Square Deviation) indicates the stability of the ligand's position.
Solvation Effects and Flexibility Profiling
MD simulations explicitly include solvent molecules (typically water), allowing for a detailed investigation of solvation effects on the structure and dynamics of this compound. The way a molecule interacts with its solvent environment can significantly influence its conformational preferences and its ability to bind to a target.
Furthermore, MD simulations provide a comprehensive flexibility profile of the molecule. For this compound, this would involve analyzing the motion of the butoxy chain, the phenylsulfonyl group, and the seven-membered azepane ring. Understanding the inherent flexibility of different parts of the molecule is crucial for rationalizing its binding behavior and for designing derivatives with optimized properties.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure of a molecule. These methods can be used to calculate a wide range of properties of this compound with high accuracy.
Commonly used QC methods include Density Functional Theory (DFT) and ab initio methods like Hartree-Fock. For this compound, QC calculations can be applied to:
Geometry Optimization: Determine the most stable three-dimensional structure of the molecule with high precision.
Electronic Properties: Calculate properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. These properties are fundamental to understanding the reactivity of the molecule and its potential to engage in various types of intermolecular interactions.
Spectroscopic Properties: Predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR and Raman), which can be valuable for the experimental characterization of the compound.
Table 3: Selected Quantum Chemical Properties of this compound (Hypothetical DFT Calculation)
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.5 D |
This table presents hypothetical data derived from a typical quantum chemical calculation, offering insights into the molecule's electronic characteristics.
By providing a detailed picture of the electronic landscape of this compound, QC calculations complement the insights gained from molecular mechanics-based methods like docking and MD simulations, offering a more complete understanding of its chemical nature.
Density Functional Theory (DFT) for Molecular Geometry and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govfu-berlin.de It is widely employed to determine the optimized molecular geometry and predict the chemical reactivity of compounds like this compound.
Reactivity, a key aspect of a molecule's chemical behavior, can also be explored using DFT. rsc.org By calculating parameters such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and Fukui functions, researchers can identify the most likely sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com This information is invaluable for predicting metabolic pathways and potential interactions with other molecules. The accuracy of these predictions is often enhanced by using appropriate functionals and basis sets, such as B3LYP with 6-311++G(d,p), and by considering the effects of the surrounding solvent through models like the Polarizable Continuum Model (PCM). researchgate.netmdpi.com
Electronic Property Descriptors and Their Correlation with Activity
Electronic property descriptors are numerical values that quantify the electronic characteristics of a molecule and are crucial for understanding its biological activity. These descriptors can be calculated using computational methods and correlated with experimentally determined activities to build predictive models.
Key electronic descriptors include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability. mi-6.co.jp
Partial Atomic Charges: The distribution of charges within the molecule can indicate sites for electrostatic interactions with biological targets. mdpi.com
Polarizability: This describes how easily the electron cloud of the molecule can be distorted by an external electric field, which is important for understanding non-covalent interactions.
By correlating these and other electronic descriptors with the biological activity of a series of related compounds, researchers can develop a deeper understanding of the structure-activity relationship (SAR). For example, a study on sulfonamide derivatives might reveal that compounds with a lower LUMO energy, indicating a higher susceptibility to nucleophilic attack, exhibit greater inhibitory activity against a particular enzyme.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov
Development of Predictive Models for Biological Activity
The development of predictive QSAR models is a cornerstone of modern drug discovery, enabling the rapid screening of virtual libraries of compounds and the prioritization of candidates for synthesis and testing. cas.org These models are built using a dataset of compounds with known biological activities. mdpi.com
For a series of compounds including this compound, a QSAR model could be developed to predict its activity against a specific biological target. The process involves several steps, including data set preparation, calculation of molecular descriptors, model building using statistical methods like multiple linear regression or machine learning algorithms, and rigorous model validation. nih.govmdpi.com Successful QSAR models can provide valuable insights into the structural features that are essential for the desired biological effect. ekb.eg For instance, a QSAR study on sulfonamide inhibitors of carbonic anhydrase II revealed that heterocyclic sulfonamides are generally more active than their aromatic counterparts. nih.gov
Selection and Calculation of Molecular Descriptors
The performance of a QSAR model is highly dependent on the choice of molecular descriptors. mi-6.co.jp These descriptors are numerical representations of the chemical and physical properties of a molecule and can be categorized into several types:
1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts. nih.gov
2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific structural fragments. nih.gov
3D Descriptors: These are derived from the 3D coordinates of the molecule and describe its shape, size, and steric properties. nih.gov
Physicochemical Descriptors: These include properties like logP (lipophilicity), polar surface area (PSA), and molar refractivity. ekb.eg
A variety of software tools, such as DRAGON and PaDEL, are available for the calculation of a vast number of molecular descriptors. researchgate.netplos.org The selection of the most relevant descriptors is a critical step in QSAR model development and often involves statistical techniques to identify those that have the strongest correlation with the biological activity.
Table of Commonly Used Molecular Descriptors in QSAR Studies
| Descriptor Type | Examples | Software for Calculation |
|---|---|---|
| Constitutional (1D) | Molecular Weight, Number of Atoms, Number of Bonds | DRAGON, RDKit |
| Topological (2D) | Wiener Index, Randic Connectivity Index | DRAGON, Mordred |
| Geometrical (3D) | 3D-MoRSE Descriptors, WHIM Descriptors | DRAGON, PyDescriptorC* |
| Physicochemical | LogP, Polar Surface Area (PSA), Molar Refractivity | SwissADME, DRAGON |
| Electronic | Dipole Moment, HOMO/LUMO energies | Gaussian, DFT software |
In Silico Prediction of Molecular Properties Relevant to Biological Systems
Beyond predicting biological activity, computational methods can also be used to predict a wide range of molecular properties that are crucial for a compound's behavior in a biological system. raccefyn.co These in silico predictions are vital for assessing the "drug-likeness" of a compound early in the discovery process. japsonline.com
For this compound, these predictions can include:
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties: Software like SwissADME can predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential for toxicity. pensoft.net These predictions are essential for evaluating the pharmacokinetic profile of a potential drug candidate. nih.govplos.org
Solubility: The solubility of a compound in aqueous and lipid environments is a key factor influencing its absorption and distribution. nih.gov
Binding Affinity: Molecular docking simulations can predict how strongly a compound binds to a specific protein target, providing an estimate of its potential potency. nih.govresearchgate.net
Metabolic Stability: Predicting the likely sites of metabolism can help in designing compounds with improved metabolic stability and a longer duration of action. cas.org
Advanced Analytical and Spectroscopic Characterization Techniques for 1 4 Butoxyphenyl Sulfonyl Azepane and Its Analogues
High-Resolution Mass Spectrometry for Chemical Structure Confirmation and Complex Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule with exceptional accuracy. For 1-((4-Butoxyphenyl)sulfonyl)azepane (Chemical Formula: C₁₆H₂₅NO₃S), the exact mass of the protonated molecular ion ([M+H]⁺) is calculated to be 312.16334 Da. An experimental HRMS measurement, typically using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), would be expected to find a mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million (ppm), unequivocally confirming the compound's elemental formula.
In addition to exact mass measurement, tandem mass spectrometry (MS/MS) experiments can reveal detailed structural information through controlled fragmentation of the parent ion. For aryl sulfonamides, characteristic fragmentation patterns include the neutral loss of sulfur dioxide (SO₂), a process that often involves intramolecular rearrangement. nih.govacs.orgacs.orgresearchgate.net The fragmentation of this compound would likely involve cleavage at the S-N bond, the S-C(aryl) bond, and within the butoxy and azepane moieties, providing a structural fingerprint that verifies the connectivity of the different functional groups.
| Ion/Fragment Formula | Description | Calculated Exact Mass (Da) |
|---|---|---|
| [C₁₆H₂₅NO₃S + H]⁺ | Protonated Molecular Ion | 312.16334 |
| [C₁₆H₂₅NO₃S + Na]⁺ | Sodium Adduct | 334.14529 |
| [C₁₂H₁₆NO₃S]⁺ | Loss of Butene (C₄H₈) | 258.08509 |
| [C₁₀H₁₃O₂S]⁺ | 4-Butoxybenzenesulfonyl Cation | 213.06362 |
| [C₆H₁₂N]⁺ | Azepane Cation | 98.09700 |
Multidimensional NMR Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, multidimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the molecule's intricate structure. researchgate.netreddit.com
For this compound, ¹H NMR would show distinct signals for the aromatic protons of the butoxyphenyl group, the aliphatic protons of the butyl chain, and the protons of the seven-membered azepane ring. The chemical shifts are influenced by the electron-withdrawing sulfonyl group and the electron-donating butoxy group. libretexts.orgnih.gov Similarly, ¹³C NMR provides a signal for each unique carbon atom in the molecule. bhu.ac.inoregonstate.edu
2D NMR techniques establish connectivity between atoms:
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, mapping out the connections within the butyl chain and the azepane ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, linking the ¹H and ¹³C assignments.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH (ortho to SO₂) | ~7.7 - 7.9 | ~128 - 130 |
| Aromatic CH (ortho to OBu) | ~6.9 - 7.1 | ~114 - 116 |
| Aromatic C-SO₂ | - | ~135 - 138 |
| Aromatic C-OBu | - | ~162 - 164 |
| Azepane CH₂ (adjacent to N) | ~3.3 - 3.5 | ~48 - 50 |
| Azepane CH₂ (other) | ~1.5 - 1.9 | ~25 - 30 |
| Butoxy O-CH₂ | ~4.0 - 4.2 | ~68 - 70 |
| Butoxy (CH₂)₂ | ~1.4 - 1.8 | ~19 - 31 |
| Butoxy CH₃ | ~0.9 - 1.0 | ~13 - 14 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Purity Assessment
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides direct information about the functional groups present in a molecule. nih.gov These techniques are complementary and are used to confirm the presence of key structural motifs and assess sample purity.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| Asymmetric SO₂ Stretch | Sulfonyl (SO₂) | 1300 - 1375 | Strong |
| Symmetric SO₂ Stretch | Sulfonyl (SO₂) | 1140 - 1200 | Strong |
| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | Butoxy & Azepane | 2850 - 2960 | Strong |
| Aromatic C=C Stretch | Phenyl Ring | 1450 - 1600 | Medium-Variable |
| Aryl C-O Stretch | Butoxy Ether | 1230 - 1270 | Strong |
| S-N Stretch | Sulfonamide | 800 - 950 | Medium |
Chromatographic Techniques (HPLC, GC-MS) for Purity and Impurity Profiling
Chromatographic techniques are the gold standard for determining the purity of a pharmaceutical compound and for identifying and quantifying any impurities. researchgate.netbiomedres.usajrconline.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods used for this purpose. researchgate.net
A typical purity analysis for this compound would involve a reversed-phase HPLC method. nih.govjafs.com.plwu.ac.th The compound would be separated from any non-polar or polar impurities on a C18 or phenyl-silica column using a gradient elution with a mobile phase consisting of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. google.com A UV detector would monitor the elution, with the purity calculated from the relative peak area of the main component.
GC-MS is another powerful technique for separating and identifying volatile and semi-volatile impurities. thermofisher.com The sample is vaporized and separated in a long capillary column before being detected by a mass spectrometer, which provides mass information for each separated impurity, aiding in its identification.
| Parameter | HPLC Method Example | GC-MS Method Example |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Capillary Column (e.g., HP-5MS, 30 m x 0.25 mm) |
| Mobile Phase / Carrier Gas | A: 0.1% Formic Acid in Water; B: Acetonitrile (Gradient) | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) at ~254 nm | Mass Spectrometer (EI source) |
| Temperature | Column oven at 25-35 °C | Injector at 250 °C; Oven program (e.g., 100 to 300 °C) |
| Application | Purity determination and quantification | Impurity identification and profiling |
Emerging Research Frontiers and Future Academic Directions for Sulfonylazepane Chemistry
Development of Novel Synthetic Methodologies for Complex Sulfonylazepane Scaffolds
The advancement of sulfonylazepane-based research is intrinsically linked to the availability of robust and versatile synthetic methods. While the core structure can be accessed through standard sulfonylation of azepane, future academic pursuits will necessitate more sophisticated approaches to generate structural diversity and complexity.
Key research directions include:
Asymmetric Synthesis: Developing catalytic asymmetric methods to control the stereochemistry of substituted azepane rings is a significant challenge. Gold(I)-catalyzed asymmetric cyclopropanation and rearrangement reactions have been used to create chiral azepine-fused systems, a strategy that could be adapted to sulfonylazepane synthesis. pku.edu.cn The inherent flexibility of the seven-membered ring makes stereocontrol difficult, presenting a frontier for methodological innovation.
Multi-Component Reactions (MCRs): Designing novel MCRs that incorporate the sulfonylazepane motif in a single, efficient step would rapidly generate libraries of diverse analogs. This approach accelerates the discovery process by maximizing molecular complexity from simple starting materials.
Late-Stage Functionalization: A major focus will be on developing methods for the selective C-H functionalization of the azepane ring and the butoxyphenyl group. These techniques allow for the modification of a core scaffold at a late stage of the synthesis, providing direct access to analogs that would otherwise require lengthy de novo synthesis. Transition metal-catalyzed reactions are a powerful tool for achieving this, enabling the introduction of new functional groups with high precision. frontiersin.org
Novel Cyclization Strategies: Exploration of new cyclization strategies to form the azepine ring itself is crucial. For instance, methods involving the cyclization of precursors like o-alkynyldiarylmethanes or the use of polyphosphoric acid (PPA) for intramolecular cyclization could be adapted to create unique sulfonylazepane cores. frontiersin.orgnepjol.info
A standard synthetic approach for simple sulfonylazepane analogs often involves the direct sulfonylation of the parent amine with an appropriate arylsulfonyl chloride. nih.gov However, building more complex and diverse libraries for academic screening requires moving beyond these traditional methods.
Table 1: Comparison of Synthetic Methodologies for Azepine Scaffolds
| Methodology | Description | Advantages | Challenges |
| Standard Sulfonylation | Reaction of a primary or secondary amine (azepane) with a sulfonyl chloride in the presence of a base. nih.gov | Simple, high-yielding for basic scaffolds. | Limited to available sulfonyl chlorides; not suitable for complex, functionalized analogs. |
| Transition Metal-Catalyzed Cyclization | Use of catalysts (e.g., Gold, Palladium) to facilitate ring formation or C-H functionalization. frontiersin.org | Access to complex and previously inaccessible structures; high selectivity. | Catalyst cost and sensitivity; optimization of reaction conditions required. |
| Asymmetric Synthesis | Enantioselective methods to produce specific stereoisomers of chiral azepane derivatives. pku.edu.cn | Provides access to single enantiomers, crucial for studying biological interactions. | Difficult to control stereochemistry in flexible seven-membered rings. |
| Multi-Component Reactions (MCRs) | Combining three or more starting materials in a single reaction vessel to form a complex product. | High efficiency and atom economy; rapid library generation. | Discovery of novel, reliable MCRs for the specific scaffold can be challenging. |
Integration of Artificial Intelligence and Machine Learning in Sulfonylazepane Design
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov For the sulfonylazepane class of compounds, these computational tools offer a powerful approach to navigate the vast chemical space and prioritize molecules with the highest probability of success.
Future academic research will likely focus on:
Generative Chemistry: Employing generative AI models to design novel sulfonylazepane analogs with desired properties. optibrium.com These algorithms can be trained on existing chemical data to propose structures that are synthetically feasible and optimized for specific biological targets or pharmacokinetic profiles.
Property Prediction: Using ML models to predict key molecular properties such as binding affinity, selectivity, absorption, distribution, metabolism, and excretion (ADME) for virtual sulfonylazepane libraries. drugtargetreview.com This in silico screening allows researchers to filter out compounds with unfavorable characteristics before committing to costly and time-consuming synthesis. nih.gov For instance, ML algorithms like Random Forest and Support Vector Machines (SVM) have proven effective in predicting molecular properties for sulfonamides and other compound classes. nih.gov
Automated Synthesis Planning: AI tools can analyze complex molecular structures and propose viable synthetic routes. drugtargetreview.com By training on vast databases of chemical reactions, these systems can identify the most efficient pathways to synthesize novel sulfonylazepane derivatives, saving significant time in the lab.
Data Analysis: AI can identify complex structure-activity relationships (SAR) from large, and often noisy, biological screening datasets. optibrium.com This can provide medicinal chemists with actionable insights to guide the next round of molecular design.
Exploration of Chemical Probes and Tool Compounds Based on the 1-((4-Butoxyphenyl)sulfonyl)azepane Structure
To elucidate the biological function and therapeutic potential of any new chemical scaffold, it is essential to develop high-quality chemical probes. These tool compounds are specifically designed to interact with a biological target in a well-defined manner, enabling researchers to study its role in cellular pathways.
Future directions in this area include:
Design of Photoaffinity Probes: Modifying the this compound structure to include a photoreactive group, such as a diazirine or benzophenone. sigmaaldrich.com Upon UV irradiation, these probes form a covalent bond with their target protein, allowing for its definitive identification.
Development of Affinity-Based Probes: Incorporating a bioorthogonal handle, like an alkyne or azide, into the sulfonylazepane scaffold. sigmaaldrich.com This handle allows for the "click" conjugation of a reporter tag (e.g., biotin (B1667282) for pulldown experiments or a fluorophore for imaging), enabling target enrichment and visualization.
Context-Specific Labeling: Utilizing the reactivity of the sulfonyl group itself. The sulfur(VI)-fluoride exchange (SuFEx) chemistry is an emerging strategy where a sulfonyl fluoride (B91410) warhead can react with specific nucleophilic amino acid residues within a protein's binding site, creating a covalent label. sigmaaldrich.comrsc.org Designing a sulfonyl fluoride analog of this compound could create a powerful probe for target discovery.
The creation of a library of such probes, available as open-access reagents, would significantly empower the academic community to investigate the mechanism of action of this compound class. thesgc.org
Table 2: Components of a Trifunctional Chemical Probe Based on the Sulfonylazepane Scaffold
| Component | Function | Example Moiety | Rationale for Inclusion |
| Connectivity Group | Facilitates coupling to the core sulfonylazepane scaffold. | Amine, Carboxylic Acid, Halogen | Allows for modular synthesis of a probe library from a common intermediate. sigmaaldrich.com |
| Reactive Group | Forms a covalent bond with the target protein upon activation. | Diazirine, Benzophenone, Sulfonyl Fluoride | Enables irreversible labeling for target identification and validation. sigmaaldrich.com |
| Bioorthogonal Handle | Allows for the attachment of reporter tags via click chemistry. | Alkyne, Azide | Permits subsequent detection, enrichment, or imaging of the protein-probe complex. sigmaaldrich.com |
Target Validation and Deconvolution Studies in Academic Settings
A critical step in understanding a bioactive compound's utility is identifying its molecular target(s). Target deconvolution is the process of pinpointing the specific proteins or pathways through which a compound exerts its biological effect. This is especially crucial for compounds identified through phenotypic screens, where the mechanism of action is unknown.
Emerging academic strategies for target deconvolution of sulfonylazepane derivatives include:
Proteome-Wide Thermal Shift Assays (CETSA): This powerful technique measures changes in protein thermal stability upon ligand binding across the entire proteome. pelagobio.com It is a label-free method that can identify direct targets and off-targets in a physiologically relevant cellular environment. pelagobio.com
Limited Proteolysis-Mass Spectrometry (LiP-MS): LiP-MS identifies ligand-induced conformational changes in proteins on a proteome-wide scale. biognosys.com Binding of a compound like this compound can alter a protein's structure, changing its susceptibility to proteolysis. These changes are then detected by mass spectrometry, revealing the binding targets with peptide-level resolution. biognosys.combiognosys.com
Genetic Approaches: Techniques such as CRISPR-based screening can be used to identify genes that, when knocked out, confer resistance or sensitivity to the compound. nuvisan.com This can provide strong genetic evidence for a compound's target or pathway.
Matrix-Augmented Pooling Strategy (MAPS): This high-throughput method allows for the concurrent testing of multiple drugs, increasing experimental throughput for derivatization-free target deconvolution. nih.gov
These advanced proteomics and genomics methods, increasingly accessible in academic settings, are essential for validating the targets of novel sulfonylazepanes and de-risking their further development. pelagobio.comnuvisan.com
Advancements in Computational Prediction of Molecular Behavior and Interactions
Computational chemistry provides invaluable insights into molecular behavior, complementing experimental research. For the sulfonylazepane class, computational methods can predict structure, properties, and interactions, guiding experimental design.
Key areas for future computational research include:
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to accurately calculate the three-dimensional structure, electronic properties (e.g., electrostatic potential), and vibrational frequencies of this compound and its analogs. nih.govmdpi.com These calculations provide a fundamental understanding of the molecule's intrinsic properties.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of how a sulfonylazepane might behave in a biological environment, such as a protein binding pocket or a cell membrane. mdpi.com This can reveal key binding interactions, conformational changes, and the role of solvent.
Hybrid QM/MM Methods: For high-accuracy studies of ligand-protein interactions, Quality Management/Molecular Mechanics (QM/MM) methods can be employed. These treat the ligand and the immediate active site with computationally expensive QM methods while the rest of the protein is modeled with more efficient MM force fields.
AI-Enhanced Molecular Property Prediction: The convergence of AI and physics-based simulations is a major frontier. arxiv.org AI models are being trained on vast datasets of quantum chemical calculations to predict molecular properties with QM accuracy but at a fraction of the computational cost, enabling the rapid screening of large virtual libraries. meta.comcecam.org
Table 3: Computational Methods for Analyzing Sulfonylazepane Derivatives
| Method | Application | Information Gained |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculation. mdpi.com | Optimized 3D structure, molecular orbital energies (HOMO/LUMO), electrostatic potential map. nanobioletters.com |
| Molecular Docking | Prediction of ligand binding pose within a protein active site. mdpi.com | Preferred binding orientation, scoring of binding affinity. |
| Molecular Dynamics (MD) | Simulation of molecular motion over time. mdpi.com | Stability of ligand-protein complex, conformational flexibility, key intermolecular interactions. |
| Machine Learning (ML) Models | High-throughput prediction of properties (e.g., ADME, toxicity). arxiv.org | Rapid virtual screening of large compound libraries, identification of promising candidates. |
By synergistically applying these emerging synthetic, computational, and biological methodologies, academic researchers can systematically explore the chemical space around the sulfonylazepane scaffold. This will not only lead to a deeper fundamental understanding of its chemical and biological properties but also pave the way for the discovery of novel tool compounds and potential therapeutic leads.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-((4-Butoxyphenyl)sulfonyl)azepane to improve yield and purity?
- Methodology : Use a stepwise approach:
Sulfonylation : React azepane with 4-butoxyphenylsulfonyl chloride under inert conditions (e.g., nitrogen atmosphere). Monitor temperature (40–60°C) to avoid side reactions.
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water .
Characterization : Confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS). Compare retention times with known analogs using HPLC (C18 column, acetonitrile/water mobile phase) .
- Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Reaction Temperature | 40–60°C |
| Solvent | Dichloromethane |
| Catalyst (if used) | Triethylamine (1.2 eq) |
Q. What standard assays are recommended for preliminary evaluation of the compound’s bioactivity?
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure minimum inhibitory concentrations (MICs) .
- Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK-293) to assess IC values. Normalize data against vehicle controls .
Advanced Research Questions
Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound?
- Methodology :
Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial enoyl-ACP reductase). Validate with molecular dynamics simulations (GROMACS) .
QSPR Analysis : Corrogate experimental bioactivity data with descriptors (e.g., logP, polar surface area) using partial least squares (PLS) regression .
- Critical Considerations :
- Account for the sulfonyl group’s electron-withdrawing effects on azepane’s conformational flexibility .
Q. What strategies resolve contradictions in bioactivity data across different experimental models?
- Approach :
Meta-Analysis : Systematically compare datasets (e.g., MICs in bacterial vs. fungal models) using ANOVA with post-hoc Tukey tests .
Mechanistic Validation : Employ knockout strains or enzyme inhibition assays to confirm target specificity .
- Example : If antibacterial activity varies between in vitro and in vivo models, assess compound stability in serum (via LC-MS) or tissue distribution (radiolabeled tracer studies) .
Q. How can environmental fate studies be designed to assess the compound’s ecological impact?
- Experimental Design :
Degradation Pathways : Conduct photolysis (UV light, 254 nm) and hydrolysis (pH 3–9 buffers) experiments. Monitor degradation products via LC-QTOF-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
